molecular formula C14H12N2O2 B7871157 4-(2-Phenoxyethoxy)pyridine-2-carbonitrile

4-(2-Phenoxyethoxy)pyridine-2-carbonitrile

Cat. No.: B7871157
M. Wt: 240.26 g/mol
InChI Key: GTUYSCLYQDYITE-UHFFFAOYSA-N
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Description

4-(2-Phenoxyethoxy)pyridine-2-carbonitrile is an organic compound characterized by a pyridine ring substituted with a phenoxyethoxy group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenoxyethoxy)pyridine-2-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2-carbonitrile and 2-phenoxyethanol as the primary starting materials.

    Etherification Reaction: The 2-phenoxyethanol undergoes an etherification reaction with pyridine-2-carbonitrile in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenoxyethoxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to modify the nitrile group.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in ether, NaBH₄ in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like NaH or K₂CO₃.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(2-Phenoxyethoxy)pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Phenoxyethoxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The phenoxyethoxy group can enhance the compound’s ability to interact with biological membranes, while the nitrile group can participate in hydrogen bonding and other interactions with target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyethoxy)pyridine-2-carbonitrile: Similar structure but with a methoxy group instead of a phenoxy group.

    4-(2-Ethoxyethoxy)pyridine-2-carbonitrile: Similar structure but with an ethoxy group instead of a phenoxy group.

    4-(2-Phenoxyethoxy)pyridine-3-carbonitrile: Similar structure but with the nitrile group at the 3-position instead of the 2-position.

Uniqueness

4-(2-Phenoxyethoxy)pyridine-2-carbonitrile is unique due to the presence of the phenoxyethoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-(2-phenoxyethoxy)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-11-12-10-14(6-7-16-12)18-9-8-17-13-4-2-1-3-5-13/h1-7,10H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUYSCLYQDYITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC(=NC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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